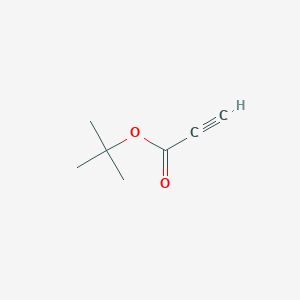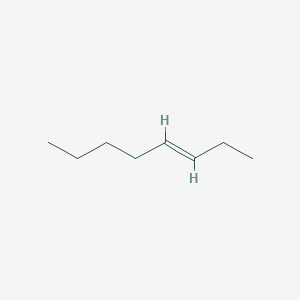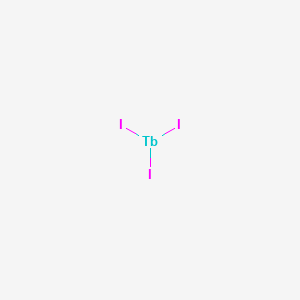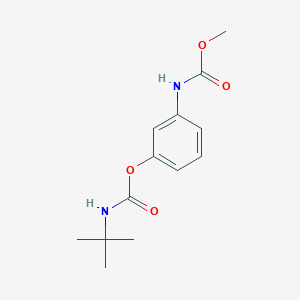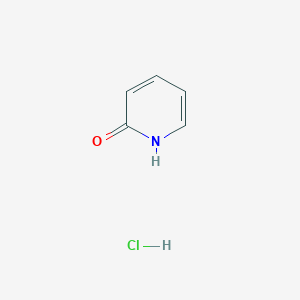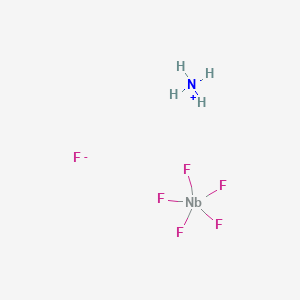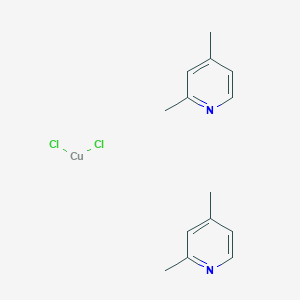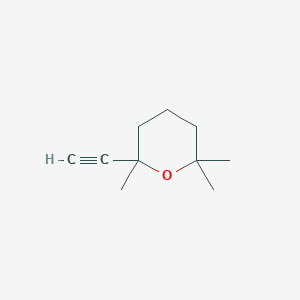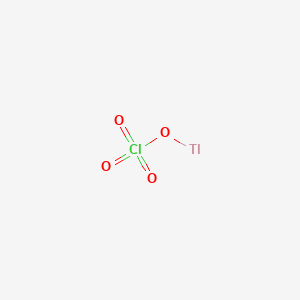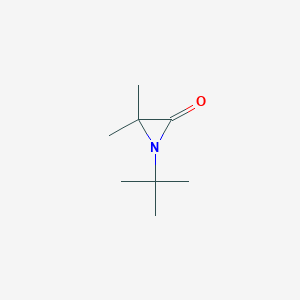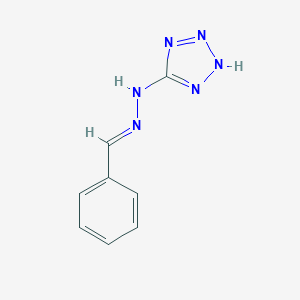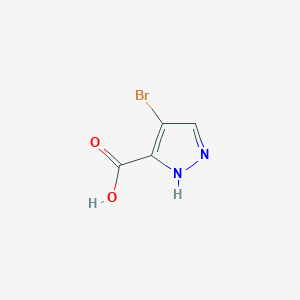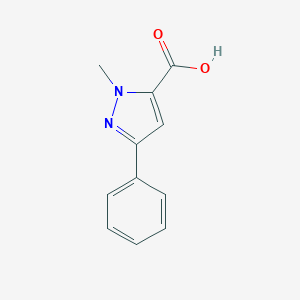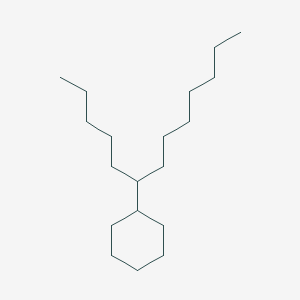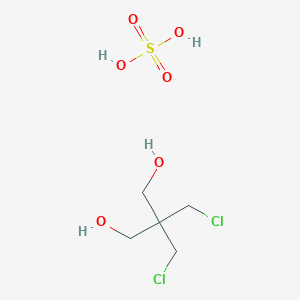
1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate is a chemical compound that is commonly used in scientific research. It is a sulfate ester of bis(chloromethyl)propane-1,3-diol, which is a highly reactive compound that is used as a cross-linking agent in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate is not well understood. However, it is believed to function as a cross-linking agent by reacting with other chemical compounds to form covalent bonds. This process helps to increase the strength and durability of polymers, resins, and other materials.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate. However, it is known to be highly reactive and can cause irritation and damage to the skin, eyes, and respiratory system if not handled properly. It is also considered to be a potential carcinogen and mutagen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate in lab experiments include its high reactivity and ability to cross-link with other chemical compounds. It is also relatively inexpensive and readily available. However, its potential toxicity and carcinogenic properties make it a hazardous material to work with, requiring strict safety protocols and proper handling.
Direcciones Futuras
There are several potential future directions for research involving 1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate. One area of interest is its potential applications in the field of nanotechnology, where it can be used to synthesize nanoparticles and other nanostructures. Additionally, further research is needed to better understand its mechanism of action and potential toxicity, which could help to improve safety protocols and reduce the risk of exposure for researchers working with this compound. Finally, there is potential for the development of new materials and chemical compounds using 1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate as a cross-linking agent.
Métodos De Síntesis
The synthesis of 1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate is typically carried out using a reaction between bis(chloromethyl)propane-1,3-diol and sulfuric acid. The reaction is typically carried out under acidic conditions, with the addition of a catalyst to help promote the reaction. The resulting compound is a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate is commonly used in scientific research as a cross-linking agent for the production of polymers, resins, and other materials. It is also used as a reagent in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals. Additionally, it has been shown to have potential applications in the field of nanotechnology, where it can be used to synthesize nanoparticles and other nanostructures.
Propiedades
Número CAS |
12712-28-6 |
|---|---|
Nombre del producto |
1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate |
Fórmula molecular |
C5H12Cl2O6S |
Peso molecular |
271.12 g/mol |
Nombre IUPAC |
2,2-bis(chloromethyl)propane-1,3-diol;sulfuric acid |
InChI |
InChI=1S/C5H10Cl2O2.H2O4S/c6-1-5(2-7,3-8)4-9;1-5(2,3)4/h8-9H,1-4H2;(H2,1,2,3,4) |
Clave InChI |
HROJKPIFOUEBIR-UHFFFAOYSA-N |
SMILES |
C(C(CO)(CCl)CCl)O.OS(=O)(=O)O |
SMILES canónico |
C(C(CO)(CCl)CCl)O.OS(=O)(=O)O |
Otros números CAS |
12712-28-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



